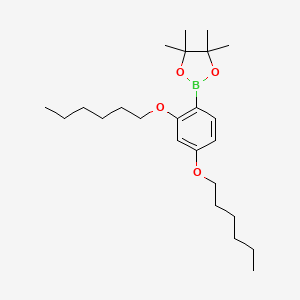

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester

概要

説明

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is an organic compound with the molecular formula C24H41BO4 and a molar mass of 404.39 g/mol . This compound is a boronic ester, which is commonly used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . It is known for its stability and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical processes.

作用機序

Target of Action

The primary target of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester, also known as 2-(2,4-Bis(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura reaction . This reaction involves the transfer of an organic group from boron to palladium . The compound, being a boronic ester, provides the organic group for this transfer .

Biochemical Pathways

The Suzuki–Miyaura reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the formation of C-C bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including biologically active compounds and polymers .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 5006±400 °C . It’s soluble in organic solvents such as ethanol, acetone, and dimethylformamide , which may influence its bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new C-C bonds, leading to the synthesis of various organic compounds . These can include biologically active compounds, potentially useful in drug development .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, a reaction that this compound can undergo, is known to be influenced by the pH of the environment . Additionally, the compound should be stored away from fire and oxidizing agents, and direct contact with skin or inhalation of its vapor or mist should be avoided .

準備方法

The preparation of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester typically involves a two-step chemical reaction . In the first step, 2,4-dihexyloxyphenylboronic acid is heated to react with pinacol. The second step involves purification and crystallization to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach. The major product formed is the corresponding hydrocarbon.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .

科学的研究の応用

Organic Synthesis

The compound is extensively employed in organic synthesis for creating complex molecules. Its use in the Suzuki–Miyaura coupling reaction allows for the formation of biaryl compounds and other derivatives, which are crucial in pharmaceutical chemistry.

Drug Development

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester serves as a precursor for synthesizing biologically active compounds. Notable applications include:

- Anticancer Activity : Studies indicate that derivatives of this compound can inhibit certain cancer cell lines by interfering with cellular signaling pathways.

- Antimicrobial Properties : Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Polymer Synthesis

This compound is also utilized in synthesizing advanced polymers with unique properties, enhancing material science applications. The ability to form stable intermediates makes it valuable in creating functional materials for various industrial applications.

Catalysis

In addition to being a reagent, it can act as a catalyst or intermediate in various catalytic processes, particularly those involving carbon-carbon bond formation.

Chemical Reactions Analysis

The compound undergoes several key reactions:

- Suzuki–Miyaura Coupling : Coupling with aryl or vinyl halides in the presence of a palladium catalyst.

- Protodeboronation : Removal of the boronic ester group using radical approaches.

- Hydrolysis : Under acidic or basic conditions leading to boronic acid formation.

Anticancer Activity Study

Research has demonstrated that certain derivatives of this compound show significant inhibition against various cancer cell lines, indicating potential therapeutic applications.

Antimicrobial Efficacy

Studies focused on synthesizing new antimicrobial agents from boronic esters have shown effective inhibition against bacterial strains, supporting their potential development as antibiotics.

類似化合物との比較

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester can be compared with other boronic esters such as phenylboronic acid pinacol ester and 2-hydroxyphenylboronic acid pinacol ester . While all these compounds are used in similar types of reactions, this compound is unique due to its specific structure, which provides different reactivity and stability profiles. This uniqueness makes it particularly valuable in certain synthetic applications where other boronic esters may not be as effective.

生物活性

Overview

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester (CAS No. 1391734-70-5) is an organic compound characterized by its boronic ester structure, which has significant implications in organic synthesis and potential biological applications. With a molecular formula of CHBO and a molar mass of 404.39 g/mol, this compound is particularly noted for its role in carbon-carbon bond formation through the Suzuki–Miyaura reaction, a widely utilized method in medicinal and polymer chemistry.

Target of Action

The primary action of this compound involves its ability to facilitate the formation of carbon-carbon (C-C) bonds. This is primarily achieved through transmetalation processes during the Suzuki–Miyaura coupling reactions.

Mode of Action

The compound interacts with various substrates by forming stable complexes that enable the coupling of aryl or vinyl halides with boronic acids. The mechanism generally involves:

- Transmetalation : The transfer of an aryl group from the boron atom to a palladium catalyst.

- Rearrangement : Following transmetalation, the newly formed complex undergoes rearrangement to release the desired product.

Organic Synthesis

This compound is extensively employed in organic synthesis for creating complex molecules. Its ability to form stable intermediates makes it a valuable reagent in pharmaceutical development.

Drug Development

This compound can serve as a precursor for synthesizing biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including:

- Anticancer Activity : Studies indicate that boronic esters can inhibit certain cancer cell lines by interfering with cellular signaling pathways.

- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, suggesting potential applications in antibiotic development.

Research Findings

Recent studies have highlighted the versatility and efficacy of this compound in various chemical reactions:

- Suzuki–Miyaura Coupling : This reaction has been extensively documented, showcasing the compound's ability to couple with different halides under mild conditions, leading to high yields of biaryl compounds .

- Polymer Synthesis : The compound has been utilized in synthesizing polymers with unique properties, enhancing material science applications .

Case Studies

- Anticancer Activity Study :

-

Antimicrobial Efficacy :

- Research focused on synthesizing new antimicrobial agents from boronic esters demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | CHB(OH)(O-CH) | Moderate antibacterial activity |

| 2-Hydroxyphenylboronic Acid Pinacol Ester | CH(OH)B(O-CH) | Anticancer properties |

| 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | CHBrN | Antimicrobial and anticancer activities |

特性

IUPAC Name |

2-(2,4-dihexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41BO4/c1-7-9-11-13-17-26-20-15-16-21(22(19-20)27-18-14-12-10-8-2)25-28-23(3,4)24(5,6)29-25/h15-16,19H,7-14,17-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMLFIBHIAXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。